molecular formula C25H33N3O6S B12150932 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydro xy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydro xy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12150932
M. Wt: 503.6 g/mol
InChI Key: PNILKJFSCOSDJU-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a thiazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the pyrrolinone ring through a cyclization reaction.
  • Introduction of the thiazole ring via a condensation reaction.
  • Attachment of the trimethoxyphenyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
  • 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H33N3O6S

Molecular Weight

503.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H33N3O6S/c1-8-27(9-2)10-11-28-20(16-12-17(32-5)23(34-7)18(13-16)33-6)19(22(30)25(28)31)21(29)24-14(3)26-15(4)35-24/h12-13,20,30H,8-11H2,1-7H3

InChI Key

PNILKJFSCOSDJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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